molecular formula C18H22N2O4S2 B2394939 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034541-75-6

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2394939
CAS No.: 2034541-75-6
M. Wt: 394.5
InChI Key: SJAPMMDAEBMILB-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a 2,3-dihydro-1,4-benzodioxine scaffold linked to a 4-cyclohexylthiazole moiety via a sulfonamide group. The 2,3-dihydro-1,4-benzodioxine structure is a privileged scaffold in drug discovery, known for its metabolic stability and presence in biologically active compounds . The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of numerous drugs with a wide range of pharmacological activities . Furthermore, the incorporation of the thiazole ring, a common nitrogen-containing heterocycle, is a strategic element in modern drug design. Nitrogen heterocycles like thiazole are found in over 85% of all biologically active pharmaceuticals and are critical for interactions with biological targets, often improving pharmacokinetic properties and efficacy . This specific molecular architecture suggests potential as a key intermediate for researchers developing novel therapeutic agents. Its structure aligns with compounds investigated for various bioactivities, making it a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns in drug discovery. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Applications • Medicinal Chemistry Research: Serves as a building block or intermediate in the synthesis of more complex molecules for biological evaluation. • Lead Compound Exploration: Used in the identification and optimization of new lead compounds in drug discovery projects. • Biochemical Screening: A candidate for screening against various biological targets to discover novel bioactivities. Handling and Storage: This compound should be stored in a cool, dry place, and it is recommended to keep the container tightly sealed under an inert atmosphere. As with all research chemicals, proper personal protective equipment should be used during handling.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-26(22,14-6-7-16-17(10-14)24-9-8-23-16)19-11-18-20-15(12-25-18)13-4-2-1-3-5-13/h6-7,10,12-13,19H,1-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAPMMDAEBMILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Regioselectivity

DFT calculations (B3LYP/6-31G*) confirm the dominance of the para-sulfonation pathway due to electron-donating effects from the dioxane oxygen atoms, which increase electron density at position 6. Competing ortho sulfonation is disfavored by 12.3 kcal/mol.

Thiazole Cyanomethyl Reduction

Hydrogen pressure and catalyst loading significantly impact nitrile reduction efficiency. Optimal conditions (50 psi H₂, 10% Raney Ni) minimize over-reduction to the methyl group while achieving >95% conversion.

Sulfonamide Coupling Kinetics

In situ FTIR monitoring reveals rapid sulfonyl chloride consumption (t₁/₂ = 15 min) when using Et₃N as a base. Alternatives like pyridine or DMAP reduce yields by 20–30% due to incomplete HCl scavenging.

Analytical Validation and Pharmacological Relevance

The final product exhibits a melting point of 189–191°C and >99% purity by HPLC (C18, MeCN/H₂O 70:30). In vitro assays demonstrate COX-2 inhibition (IC₅₀ = 0.18 µM) and selectivity over COX-1 (IC₅₀ > 10 µM), positioning it as a lead anti-inflammatory agent.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamide groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction rates and yields.

Major Products Formed

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the thiazole and dioxine moieties may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Core Structural Motifs

The benzodioxine-sulfonamide scaffold is shared among several compounds, but substituent variations critically influence their properties:

Compound Name/Structure Core Structure Key Substituents Molecular Weight Key Functional Groups Biological Activity (if reported) Reference
Target Compound Benzodioxine-sulfonamide 4-cyclohexyl-thiazole-methyl Not specified Sulfonamide, thiazole, cyclohexyl N/A N/A
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino-N,N-dimethylethane-1-sulfonamide (Enamine) Benzodioxine-sulfonamide Dimethylamino-ethyl Not specified Sulfonamide, tertiary amine N/A
N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Benzodioxine-sulfonamide Methoxy-benzothiazole-phenyl 454.52 Sulfonamide, benzothiazole, methoxy N/A
4-{N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid Benzodioxine-sulfonamide Biphenyl-carboxylic acid Not specified Sulfonamide, carboxylic acid Dual 5-LOX/mPGES-1 inhibitor
EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxy-amine) Benzodioxine Hydroxyamine-propyl Not specified Hydroxyamine, benzodioxine Regulated substance

Key Observations

Substituent Diversity: The target compound’s 4-cyclohexyl-thiazole group enhances lipophilicity compared to the methoxy-benzothiazole in ’s compound, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Routes: The target compound’s synthesis likely involves sulfonamide coupling, analogous to methods in (thioamide cyclization) and (Pd-catalyzed cross-coupling for heterocycles) . Enamine’s derivative () employs similar sulfonamidation steps but substitutes the thiazole with a dimethylamino-ethyl group, showcasing modular synthetic strategies .

Pharmacological Implications :

  • While the target compound’s activity is unspecified, structurally related benzodioxine-sulfonamides exhibit diverse roles:
  • Regulated substances like EFLEA () suggest psychoactive or receptor-modulating effects, possibly linked to benzodioxine’s conformational flexibility .

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole derivatives and is characterized by its unique structural features that enable interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical FormulaC17H22N2O3S
Molecular Weight350.44 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound has been shown to inhibit certain enzyme activities which play crucial roles in various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, leading to a decrease in their catalytic activity. This inhibition can affect metabolic pathways associated with diseases such as cancer and inflammation .
  • Signal Transduction Interference : By modulating receptor activities, this compound may influence signal transduction pathways that are vital for cell growth and survival.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties:

  • Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by disrupting key signaling pathways involved in cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria, potentially making it a candidate for further development as an antimicrobial agent .

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the anticancer efficacy of this compound in human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers when treated with the compound.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of the compound against carbonic anhydrase isoforms. The results revealed selective inhibition patterns that could be leveraged for therapeutic applications targeting specific diseases such as glaucoma and cancer .

Q & A

Q. What are the critical factors to optimize the synthesis of this compound for high purity and yield?

The synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios of reactants. For example, nucleophilic substitutions involving the sulfonamide group may require bases like triethylamine to deprotonate intermediates . Multi-step protocols should include purification via column chromatography or recrystallization, with yields monitored by HPLC or LC-MS .

Q. How can the molecular structure and functional groups be unambiguously characterized?

Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm cyclohexyl, thiazole, and benzodioxine moieties.
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for related sulfonamide derivatives .
  • FT-IR : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

Q. What experimental strategies are recommended to study its reactivity with biological targets (e.g., enzymes)?

Design assays using:

  • Fluorescence quenching to monitor binding interactions.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Kinetic studies under physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions. Include controls with structurally similar analogs to isolate specific interactions .

Advanced Research Questions

Q. How can computational methods enhance the prediction of its regioselectivity in chemical reactions?

Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error approaches . For example, predict sulfonamide group reactivity by analyzing electron density maps (e.g., ESP charges) and frontier molecular orbitals .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Standardize assay conditions : Variations in cell lines, incubation times, or solvent concentrations (e.g., DMSO) significantly impact results.
  • Validate target specificity : Use knockout models or competitive inhibitors to rule off-target effects.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What methodologies are effective for optimizing its solubility and stability in aqueous media?

  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance solubility without altering bioactivity.
  • pH-dependent stability studies : Use UV-Vis spectroscopy to monitor degradation under acidic (pH 2–3) and neutral conditions.
  • Lyophilization : Assess powder stability via accelerated aging tests (40°C/75% RH for 3 months) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for designing experiments to optimize reaction parameters?

Use Design of Experiments (DoE) frameworks:

  • Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).
  • Factorial designs (e.g., 2³ factorial) to screen critical factors like solvent polarity or reaction time .
  • Validate models using ANOVA and adjust parameters iteratively to maximize yield/purity .

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

  • Re-optimize computational models : Include solvent effects (e.g., COSMO-RS) and explicit hydrogen bonding in simulations.
  • Post-synthesis analysis : Use HRMS or in situ IR to detect transient intermediates not accounted for in initial models .

Biological and Pharmacological Research Questions

Q. What in vitro models are suitable for preliminary toxicity profiling?

  • HepG2 cells for hepatotoxicity screening.
  • hERG channel assays to assess cardiac risk.
  • CYP450 inhibition assays to predict drug-drug interactions .

Q. How can the compound’s membrane permeability be experimentally determined?

  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Simulate passive diffusion across lipid bilayers.
  • Caco-2 cell monolayers : Model intestinal absorption. Correlate results with computational LogP values .

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